molecular formula C6H8N2O2 B101129 4,6-Diaminoresorcinol CAS No. 15791-87-4

4,6-Diaminoresorcinol

Cat. No. B101129
CAS RN: 15791-87-4
M. Wt: 140.14 g/mol
InChI Key: DPYROBMRMXHROQ-UHFFFAOYSA-N
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Patent
US06222074B1

Procedure details

After the active carbon treatment, solids are deposited by salting out with addition of concentrated hydrochloric acid, and an amount of added hydrochloric acid may be 4-20 times by mole of 4,6-diaminoresorcinol. It is influenced by the amount of water from the economical viewpoint, but 4-8 times by mole are preferable. 4,6-Diaminoresorcinol dihydrochloride is obtained by drying after filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11]>O>[ClH:1].[ClH:1].[NH2:2][C:3]1[CH:9]=[C:8]([NH2:10])[C:6]([OH:7])=[CH:5][C:4]=1[OH:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(O)C(=C1)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.